N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-11-14-4-2-3-5-15(14)21-17(19-11)23-10-16(22)20-13-8-6-12(18)7-9-13/h6-9H,2-5,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKNRKKTRJZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, focusing on its antibacterial and enzyme-inhibitory activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a chlorophenyl group attached to a tetrahydroquinazoline moiety through a sulfanyl linkage. The structural formula can be represented as follows:
This structure is significant as it combines features from different pharmacophores that are known to exhibit various biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound demonstrate varying degrees of antibacterial efficacy. A study evaluating related compounds reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities. The inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Assay Methodology:
- Prepare a reaction mixture with the test compound and AChE.
- Measure absorbance at 405 nm after incubation.
- Calculate percent inhibition using standard controls.
The IC50 values for related compounds were reported to be significantly lower than those of standard inhibitors, indicating a strong potential for therapeutic use .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be partially attributed to its structural components:
- Chlorophenyl Group : Known for enhancing lipophilicity and cellular permeability.
- Tetrahydroquinazoline Moiety : Associated with various pharmacological effects including anti-inflammatory and anticancer properties.
- Sulfanyl Linkage : Enhances interactions with target enzymes and receptors.
Case Studies
- Case Study on Urease Inhibition : A recent study found that derivatives of the compound exhibited strong urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria such as Helicobacter pylori. The most potent derivative had an IC50 value significantly lower than conventional urease inhibitors .
- Neuroprotective Effects : Another investigation into the neuroprotective effects of similar compounds showed that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The tetrahydroquinazoline ring in the target compound distinguishes it from other sulfanyl acetamides. Key analogues include:
Key Observations :
- Diaminopyrimidine derivatives (e.g., Compound I) exhibit intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs that stabilize folded conformations .
- 4-Oxoquinazoline derivatives (e.g., CAS 763114-31-4) introduce a ketone group, which may enhance hydrogen-bond acceptor capacity compared to saturated tetrahydroquinazolines .
Dihedral Angles and Molecular Conformation
The spatial arrangement between aromatic rings influences biological activity:
Crystal Packing and Hydrogen Bonding
Crystallographic data for related compounds reveal:
- Intramolecular interactions: Compounds with diaminopyrimidine cores (e.g., I) form N–H⋯N bonds, creating S(7) motifs that stabilize folded structures .
- Intermolecular interactions : Inverted dimers linked by N–H⋯O and C–H⋯O bonds (e.g., Compound I) generate layered or 3D networks, influencing solubility and stability .
Antiproliferative and Antimicrobial Potential
While direct data for the target compound are unavailable, structural analogues demonstrate diverse activities:
- Diaminopyrimidine derivatives: Exhibit antiproliferative effects against cancer cell lines, likely via kinase inhibition .
Anti-inflammatory Activity
Acetamide derivatives with triazole or furan substituents (e.g., ) show anti-exudative activity comparable to diclofenac, highlighting the scaffold’s versatility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide?
- Methodological Answer : A typical route involves reacting 4-methyl-5,6,7,8-tetrahydroquinazolin-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol under reflux conditions. Potassium hydroxide is often used as a base to deprotonate the thiol group, facilitating nucleophilic substitution. Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization from methanol/ethyl acetate mixtures to achieve high purity (yield >90%) . Monitoring reaction progress via TLC and confirming purity via HPLC (>98%) are critical quality control steps .
Q. Which spectroscopic methods are used to confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, respectively. For example, the sulfanyl (-S-) linkage and acetamide carbonyl (C=O) produce distinct peaks at δ ~2.8–3.2 ppm and ~168–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 364.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650 cm) and N-H (~3300 cm) validate functional groups .
Q. What biological targets or mechanisms of action are associated with this compound based on current research?
- Methodological Answer : The tetrahydroquinazoline moiety is known to inhibit kinases (e.g., EGFR or VEGFR) and modulate inflammatory pathways (e.g., COX-2). Researchers evaluate activity via in vitro enzyme assays (IC determination) and cell-based models (e.g., cancer cell proliferation assays). Dose-response curves and selectivity profiling against related enzymes are essential to confirm target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Use SHELXL (via the
TWINcommand) to model twinning andSQUEEZE(in PLATON) to account for solvent-accessible voids. Validate refinement with R-factor convergence (<5% difference between and ) and CheckCIF/PLATON alerts . For example, hydrogen bonding networks in the crystal lattice (e.g., N–H⋯N interactions) should align with geometric parameters (N–H = 0.86 Å, H⋯N = 2.12 Å) .
Q. What methodological considerations are critical for optimizing reaction yields during multi-step synthesis?
- Methodological Answer :
- Stepwise Monitoring : Use inline FT-IR or offline LC-MS to track intermediate formation (e.g., thiolate anion generation).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation steps, while ethanol minimizes side reactions during recrystallization .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. How does the molecular conformation influence the biological activity of this compound?
- Methodological Answer : The spatial arrangement of the sulfanyl-acetamide linker and tetrahydroquinazoline ring dictates target binding. X-ray crystallography reveals a folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds (42.25° dihedral angle between rings), which aligns with active-site geometries of kinase targets. Conformational flexibility studies (e.g., molecular dynamics simulations) predict bioactivity trends, validated by IC shifts in rigid vs. flexible analogs .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., chloro → methoxy on the phenyl ring) and evaluate potency shifts.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data. Validate models with leave-one-out cross-validation () .
- Crystallographic Overlays : Superpose active/inactive analogs onto target protein structures (e.g., PDB entries) to identify critical binding interactions .
Q. What strategies mitigate challenges in reproducibility of crystallographic studies?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer with Cu-Kα radiation (λ = 1.54178 Å) and multi-scan absorption correction () to ensure data consistency .
- Deposition : Submit raw data (e.g., .hkl files) to the Cambridge Structural Database (CSD) with detailed experimental metadata (temperature, solvent system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
